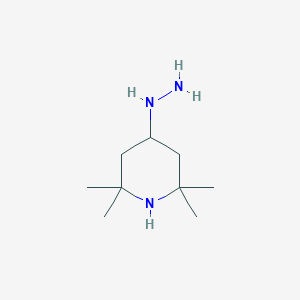
4-Hydrazinyl-2,2,6,6-tetramethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-2,2,6,6-tetramethylpiperidine is an organic compound with the molecular formula C₉H₂₁N₃ It is a derivative of piperidine, characterized by the presence of a hydrazinyl group at the fourth position and four methyl groups at the 2, 2, 6, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with hydrazine. One common method starts with the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The intermediate triacetone amine is then reacted with hydrazine to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned chemical reactions, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Hydrazinyl-2,2,6,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine involves its interaction with molecular targets through its hydrazinyl group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, potentially altering their activity and function .
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine: A related compound with similar steric hindrance but lacking the hydrazinyl group.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative with a hydroxyl group instead of a hydrazinyl group.
4-Amino-2,2,6,6-tetramethylpiperidine: Contains an amino group at the fourth position, offering different reactivity and applications.
Uniqueness: 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications that other similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C9H21N3 |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
(2,2,6,6-tetramethylpiperidin-4-yl)hydrazine |
InChI |
InChI=1S/C9H21N3/c1-8(2)5-7(11-10)6-9(3,4)12-8/h7,11-12H,5-6,10H2,1-4H3 |
Clave InChI |
VPGAMIDIVDERLY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


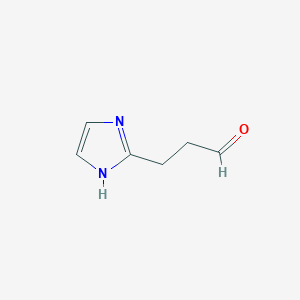
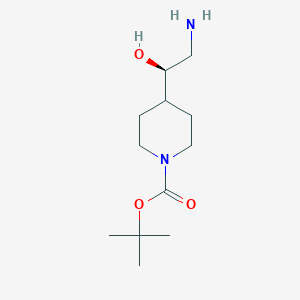
![[2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12967735.png)
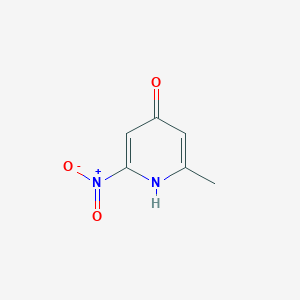
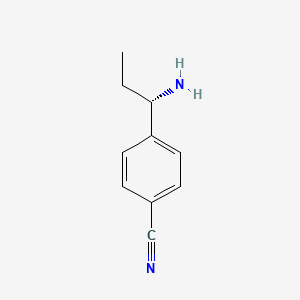
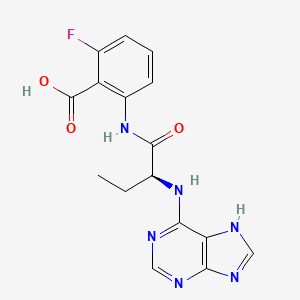

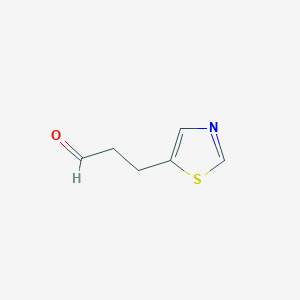

![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)
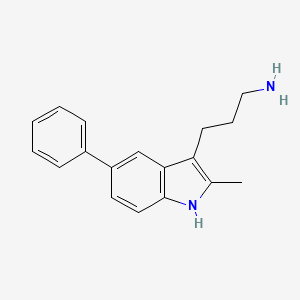

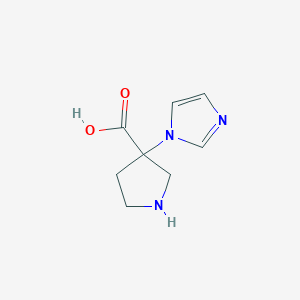
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde](/img/structure/B12967806.png)
